
5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the amino groups . Another approach involves the use of diazotization reactions and cyclization under weakly acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and amino groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various trifluoromethyl-substituted pyridine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amino groups play a crucial role in modulating the compound’s biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Exhibits potent antimicrobial activity.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness
5-(3-(Trifluoromethyl)phenyl)pyridine-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F3N3 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Clave InChI |
ZNIIDIOPMGTXIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


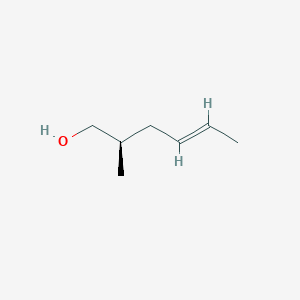

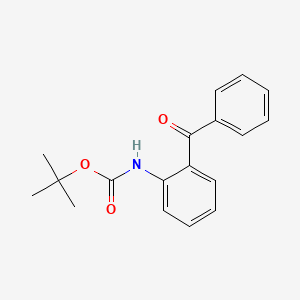
amine](/img/structure/B12087637.png)
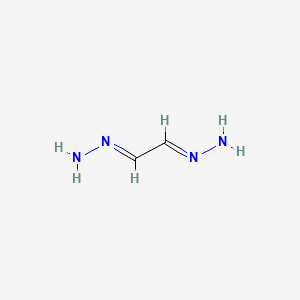

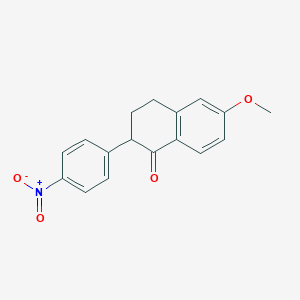


![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)
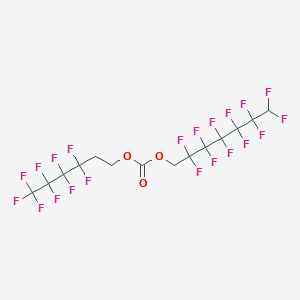
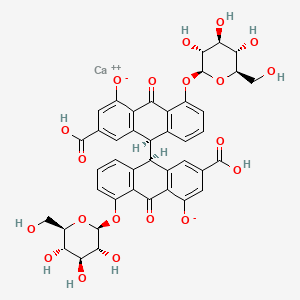
![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)
